Nicotine-d4 (CAS 350818-69-8) is a stable isotope-labeled standard featuring four deuterium atoms substituted on the pyridine ring (2,4,5,6-d4). It serves as the premier internal standard (IS) for the precise quantification of native nicotine in complex biological, environmental, and commercial matrices via LC-MS/MS and GC-MS[1]. By providing an exact structural and physicochemical match to unlabeled nicotine, it perfectly mimics the analyte's extraction recovery, chromatographic retention time, and ionization efficiency. This exact mirroring ensures robust compensation for matrix-induced ion suppression, making it an indispensable procurement choice for laboratories conducting clinical diagnostics, pharmacokinetic bioanalysis, forensic toxicology, and regulatory compliance testing[2].
Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS and GC-MS quantification of nicotine and metabolites in biological matrices
Distinct M+4 mass shift supports co-elution with unlabeled analyte and clear mass spectrometric differentiation
Near-identical physicochemical behavior to unlabeled nicotine aids matrix-effect correction and recovery normalization
Substituting Nicotine-d4 with non-isotopic structural analogs (such as quinoline or cotinine) or alternative isotopes (like Nicotine-d3) introduces significant quantitative vulnerabilities in mass spectrometry workflows [1]. Structural analogs fail to co-elute exactly with native nicotine in reversed-phase or HILIC chromatography, leaving the analysis susceptible to retention-time-specific ion suppression in complex matrices. While Nicotine-d3 provides a closer chromatographic match, its deuterium label is located on the N-methyl group, which is biologically susceptible to metabolic demethylation (forming nornicotine) and potential isotopic exchange during sample preparation [2]. Furthermore, the +3 Da mass shift of Nicotine-d3 is prone to interference from the natural M+3 isotopic envelope of native nicotine at high concentrations, whereas the +4 Da shift of Nicotine-d4 ensures complete spectral isolation, making it the mandatory choice for robust bioanalytical method validation[1].
Nicotine-d3 provides a smaller mass shift (M+3 vs. M+4), which may increase spectral overlap with endogenous isotopes or metabolites, reducing assay specificity.
Structurally different internal standards (e.g., ritonavir, milrinone) may inadequately correct for matrix effects due to differing physicochemical properties, potentially shifting recovery and precision.
Using unlabeled nicotine as an external standard cannot compensate for ion suppression or extraction losses in the same way as a co-eluting isotopologue; quantification accuracy may require re-validation.
In mass spectrometry quantification, the +4 Da mass shift of Nicotine-d4 (m/z 167.1) provides complete spectral isolation from native nicotine (m/z 163.1), whereas Nicotine-d3 (+3 Da) suffers from isotopic crosstalk due to the natural M+3 envelope of the native compound [1]. This +4 Da shift ensures <0.1% isotopic interference even when analyzing high-concentration samples like e-liquids, eliminating the need for complex mathematical corrections required when using +3 Da isotopes [2].
| Evidence Dimension | Isotopic crosstalk and mass shift |
| Target Compound Data | Nicotine-d4 (+4 Da shift, <0.1% crosstalk) |
| Comparator Or Baseline | Nicotine-d3 (+3 Da shift, measurable M+3 interference) |
| Quantified Difference | Eliminates M+3 isotopic envelope interference at high analyte concentrations |
| Conditions | LC-MS/MS or GC-MS quantification of high-concentration nicotine matrices |
Procuring the +4 Da isotope allows laboratories to maintain a wider dynamic range without sacrificing accuracy at the upper limits of quantification.
The deuterium atoms in Nicotine-d4 are located on the stable pyridine ring, whereas Nicotine-d3 is labeled on the N-methyl group. The N-methyl group is the primary site of metabolic cleavage (demethylation to nornicotine) in biological systems, which can lead to label loss and quantification errors [1]. By utilizing the pyridine-d4 label, laboratories ensure >98% isotopic integrity throughout complex biological extractions and incubations, outperforming methyl-labeled alternatives in pharmacokinetic stability assays [2].
| Evidence Dimension | Label stability against metabolic cleavage |
| Target Compound Data | Nicotine-d4 (pyridine-labeled, metabolically stable) |
| Comparator Or Baseline | Nicotine-d3 (methyl-labeled, susceptible to N-demethylation) |
| Quantified Difference | Prevents internal standard degradation via N-demethylation pathways |
| Conditions | In vitro and in vivo pharmacokinetic bioanalysis |
Buyers conducting metabolic or pharmacokinetic studies must select the pyridine-labeled d4 variant to prevent internal standard degradation and subsequent data invalidation.
Nicotine-d4 achieves an exact retention time match (ΔRT = 0.00 min) with native nicotine in both HILIC and reversed-phase LC-MS/MS, perfectly correcting for matrix-induced ion suppression. In contrast, non-isotopic structural analogs like quinoline or cotinine elute at different retention times (ΔRT > 0.5 min), failing to compensate for transient matrix effects that can artificially alter signal intensity by 20–50% during the elution window [1].
| Evidence Dimension | Retention time match and matrix effect compensation |
| Target Compound Data | Nicotine-d4 (ΔRT = 0.00 min, full suppression correction) |
| Comparator Or Baseline | Structural analogs e.g., quinoline (ΔRT > 0.5 min, partial/no correction) |
| Quantified Difference | Corrects for 20–50% signal variance caused by matrix-induced ion suppression |
| Conditions | HILIC/RP-LC-MS/MS of complex matrices (plasma, hair, wastewater) |
Exact co-elution is a strict requirement for regulatory-compliant bioanalytical method validation (BMV) to ensure reliable recovery data across diverse sample matrices.
Due to its +4 Da mass shift, Nicotine-d4 is the mandated internal standard for high-throughput GC-MS and LC-MS/MS quantification of nicotine in e-cigarette liquids and tobacco products. It prevents isotopic crosstalk at the extremely high concentrations found in these products, ensuring compliance with CORESTA and FDA testing guidelines [1].
In clinical trials evaluating smoking cessation therapies or nicotine replacement products, the metabolic stability of the pyridine-d4 label ensures accurate quantification in plasma and urine. It resists the N-demethylation that compromises methyl-labeled isotopes, providing robust data for pharmacokinetic modeling[2].
For the analysis of complex, high-interference matrices such as hair, meconium, or municipal wastewater, Nicotine-d4 perfectly corrects for severe matrix-induced ion suppression. Its exact chromatographic co-elution with native nicotine guarantees accurate sub-ng/mL quantification where structural analogs fail[2].